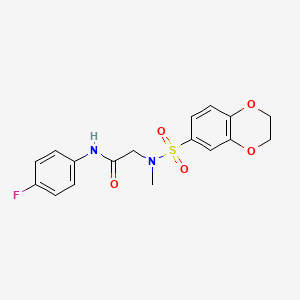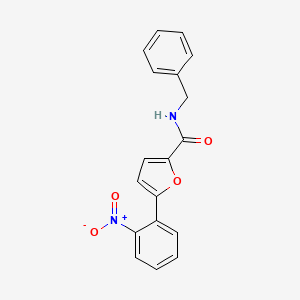![molecular formula C21H24N2O4 B4401503 4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl propionate](/img/structure/B4401503.png)
4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl propionate
Übersicht
Beschreibung
4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl propionate, also known as MP-10, is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective agonist for the μ-opioid receptor, which is primarily responsible for the analgesic effects of opioids. MP-10 has been studied extensively in scientific research for its potential use in pain management and addiction treatment.
Wirkmechanismus
4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl propionate acts as a full agonist for the μ-opioid receptor, which is primarily responsible for the analgesic effects of opioids. It binds to the receptor and activates downstream signaling pathways, leading to the inhibition of neurotransmitter release and the reduction of pain signals in the brain and spinal cord. This compound also activates the reward pathway in the brain, which is responsible for the euphoric effects of opioids and the development of addiction.
Biochemical and Physiological Effects
This compound has been shown to have potent analgesic effects in animal studies, with a longer duration of action and fewer side effects than morphine. It has also been found to reduce withdrawal symptoms and drug-seeking behavior in animal models of opioid addiction. This compound has been shown to have similar effects to other opioids, including sedation, respiratory depression, and constipation.
Vorteile Und Einschränkungen Für Laborexperimente
4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl propionate has several advantages for lab experiments, including its potency and selectivity for the μ-opioid receptor, its longer duration of action compared to morphine, and its ability to reduce withdrawal symptoms and drug-seeking behavior in animal models of opioid addiction. However, this compound also has limitations, including its potential for addiction and abuse, its potential for respiratory depression and constipation, and the need for careful dosing and monitoring in animal studies.
Zukünftige Richtungen
There are several future directions for research on 4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl propionate, including its potential use in pain management and addiction treatment in humans. Further studies are needed to determine the optimal dosing and administration of this compound, as well as its safety and efficacy in humans. Other future directions include the development of novel opioid receptor agonists that have fewer side effects and lower potential for addiction and abuse.
Wissenschaftliche Forschungsanwendungen
4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl propionate has been extensively studied in scientific research for its potential use in pain management and addiction treatment. It has been shown to be a potent and selective agonist for the μ-opioid receptor, which is primarily responsible for the analgesic effects of opioids. This compound has been found to be more potent and longer-lasting than morphine in animal studies, with fewer side effects such as respiratory depression and constipation.
Eigenschaften
IUPAC Name |
[4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-3-20(24)27-19-8-4-16(5-9-19)21(25)23-14-12-22(13-15-23)17-6-10-18(26-2)11-7-17/h4-11H,3,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTKTQLUEAKEKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(ethylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4401426.png)
![4-{2-[2-(4-morpholinyl)ethoxy]ethoxy}benzonitrile hydrochloride](/img/structure/B4401428.png)
![N-[2-(acetylamino)phenyl]-4-(benzyloxy)benzamide](/img/structure/B4401441.png)
![1-{3-methoxy-4-[3-(1-piperidinyl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4401450.png)
![methyl N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-cyclohexylglycinate](/img/structure/B4401464.png)
![4-{4-[(1-chloro-2-naphthyl)oxy]butyl}morpholine hydrochloride](/img/structure/B4401466.png)
![2-[(3,4-dimethoxybenzoyl)amino]-5-methylbenzoic acid](/img/structure/B4401472.png)
![N-[2-methoxy-5-(2-quinoxalinyl)phenyl]-3-(propionylamino)benzamide](/img/structure/B4401474.png)
![1-[4-(5-methyl-2-nitrophenoxy)butyl]piperidine hydrochloride](/img/structure/B4401476.png)

![4-[(ethylsulfonyl)amino]-N-propylbenzamide](/img/structure/B4401493.png)


![4-cyano-2-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4401523.png)